Antibacterial Potency: A Twofold Increase in Inhibitory and Bactericidal Activity Compared to Ofloxacin
Levofloxacin Hydroxy Acid serves as a critical reference for the S-(-)-enantiomer (Levofloxacin), which is known to be the active component of the racemic drug Ofloxacin. Studies directly comparing Levofloxacin to Ofloxacin demonstrate that Levofloxacin exhibits a twofold greater inhibitory and bactericidal activity against both extracellular and intracellular Mycobacterium tuberculosis [1]. This quantifiable difference is crucial for researchers using the Hydroxy Acid as a standard to differentiate the activity of the pure enantiomer from its racemate.
| Evidence Dimension | In vitro antibacterial activity (Inhibitory/Bactericidal) |
|---|---|
| Target Compound Data | Twofold greater activity |
| Comparator Or Baseline | Ofloxacin (racemic mixture) |
| Quantified Difference | 2x higher potency |
| Conditions | In vitro assays against M. tuberculosis (extracellular and intracellular) |
Why This Matters
This confirms the compound's value as an analytical standard to verify the superior potency of the active (S)-enantiomer in levofloxacin formulations, a key differentiator from the racemic Ofloxacin product line.
- [1] Antimicrob Agents Chemother. 1994 May;38(5):1161-4. doi: 10.1128/AAC.38.5.1161. View Source
